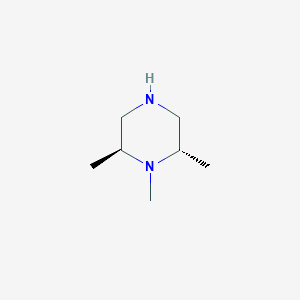
(2S,6S)-1,2,6-trimethylpiperazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives
- Summary of Application : This research involves the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives through a competitive silyl-Prins cyclization versus alternative reaction pathways .
- Methods of Application : The methodology involves the reaction of an alkenol with an aldehyde, in the presence of a Brønsted or Lewis acid. The general accepted mechanism involves the generation of an initial oxocarbenium ion intermediate, which can subsequently evolve through an endo-dig cyclization .
- Results or Outcomes : The use of vinylsilyl alcohols allowed the preparation of differently disubstituted cis-2,6-dihydropyrans in moderate to good yields. Computational studies support the proposed mechanism .
2. Motor Control Solutions for Robotic Applications
- Summary of Application : This research involves the development of motor control solutions for robotic applications .
- Methods of Application : The methodology involves the use of a 3-phase Gate Driver, fully compatible with the STM32 ecosystem. It includes 12V LDO & 3.3V DCDC regulators integrated, 6-step & FOC sensorless / sensored algorithms .
- Results or Outcomes : The use of this technology allows for more efficient and precise control of motors in robotic applications .
3. Biotechnological Applications of Microbial Deacetylase
- Summary of Application : This research involves the use of microbial deacetylases in various applications, including food, pharmaceuticals, medicine, and the environment .
- Methods of Application : The methodology involves the use of deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group .
- Results or Outcomes : The use of these enzymes allows for the production of various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .
4. Motor Control Solutions for Robotic Applications
- Summary of Application : This research involves the development of motor control solutions for robotic applications .
- Methods of Application : The methodology involves the use of a 3-phase Gate Driver, fully compatible with the STM32 ecosystem. It includes 12V LDO & 3.3V DCDC regulators integrated, 6-step & FOC sensorless / sensored algorithms .
- Results or Outcomes : The use of this technology allows for more efficient and precise control of motors in robotic applications .
5. Biotechnological Applications of Microbial Deacetylase
- Summary of Application : This research involves the use of microbial deacetylases in various applications, including food, pharmaceuticals, medicine, and the environment .
- Methods of Application : The methodology involves the use of deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group .
- Results or Outcomes : The use of these enzymes allows for the production of various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .
Propriétés
IUPAC Name |
(2S,6S)-1,2,6-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-1,2,6-trimethylpiperazine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

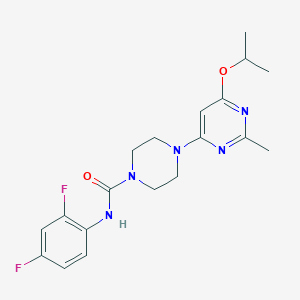
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)
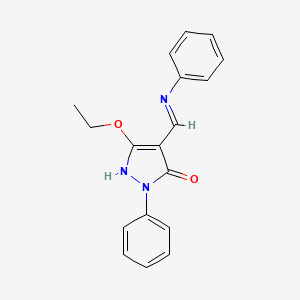
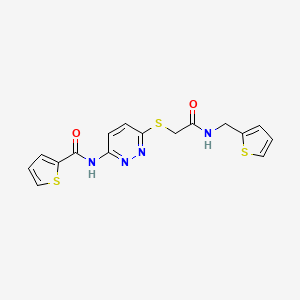
![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)
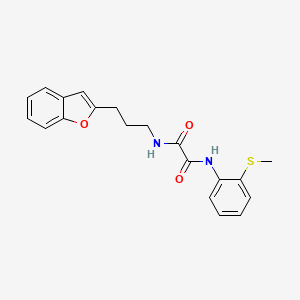
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2479299.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)
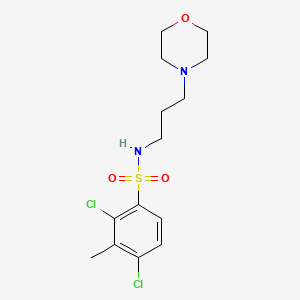
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)